molecular formula C16H23NO4 B1216743 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol CAS No. 55636-92-5

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol

Cat. No.: B1216743
CAS No.: 55636-92-5
M. Wt: 293.36 g/mol
InChI Key: SOBIXRUSPZTLPQ-UHFFFAOYSA-N
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Description

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, a hydroxyethyl group, and an isopropylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol involves several steps. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step typically involves the reaction of the benzofuran derivative with an appropriate hydroxyethylating agent.

    Attachment of the isopropylamino group: This can be done through nucleophilic substitution reactions, where the benzofuran derivative reacts with an isopropylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.

Scientific Research Applications

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropylamino groups play crucial roles in its binding to biological targets, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol can be compared with other similar compounds, such as:

    1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(methylamino)propan-2-ol: This compound has a methylamino group instead of an isopropylamino group, which may result in different chemical and biological properties.

    1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(ethylamino)propan-2-ol: The presence of an ethylamino group can also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBIXRUSPZTLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970977
Record name 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55636-92-5
Record name 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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